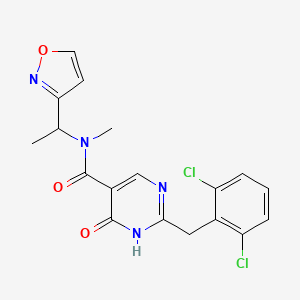

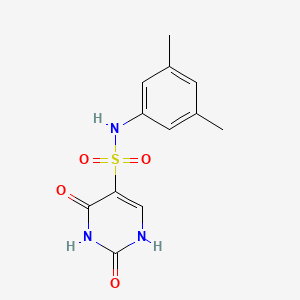

![molecular formula C16H22N4O2 B5553902 1-环丙基-N-{2-[(3-甲基-2-吡啶基)氨基]乙基}-5-氧代-3-吡咯烷酮](/img/structure/B5553902.png)

1-环丙基-N-{2-[(3-甲基-2-吡啶基)氨基]乙基}-5-氧代-3-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide involves multi-step processes including condensation, nucleophilic substitution, and cyclization reactions. For example, in the synthesis of related quinolone derivatives, a Dieckmann-type cyclization followed by displacement reactions with pyrrolidine or piperidine is employed to obtain the desired compounds, highlighting the importance of cyclopropyl groups for activity enhancement (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Molecular Structure Analysis

Molecular modeling and quantitative structure-activity relationship (QSAR) studies are crucial in understanding the structure-activity relationships of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide. For instance, QSAR analyses of quinolone antibacterials have shown that antibacterial potency is significantly influenced by the structural parameters of substituents, particularly the cyclopropyl group, which enhances activity (Domagala et al., 1988).

Chemical Reactions and Properties

The reactivity of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide is influenced by their functional groups. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation with 1,3-dicarbonyl compounds, showcasing the reactivity of the carboxamide and pyrrolidine moieties in facilitating cyclization reactions (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of compounds like 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide, such as solubility, melting point, and crystal structure, can be deduced from related compounds. For instance, the crystal structure analysis of derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the Z-configuration of the cyclopropane rings, which could be relevant for understanding the physical properties of the target compound (Cetina et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and chemical compatibility, of 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide can be inferred from studies on similar compounds. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid showcases the influence of electronic nature and the reactivity of cyclopropane moieties in synthesizing pyrrolidine derivatives (Lu & Shi, 2007).

科学研究应用

乙烯抑制和植物生理

1-甲基环丙烯综述

(Blankenship & Dole, 2003)本综述讨论了乙烯作用抑制剂 1-甲基环丙烯 (1-MCP),重点介绍了其在促进理解乙烯在植物中的作用方面的作用。它涵盖了各种水果、蔬菜和花卉作物中乙烯抑制的有效浓度,强调了考虑品种、发育阶段和处理时间等因素的重要性。该论文还探讨了 1-MCP 对呼吸作用、乙烯产生和叶绿素降解等过程的多种影响。

1-甲基环丙烯 (1-MCP) 在水果和蔬菜中的应用 (Watkins, 2006)本综述重点介绍了 1-MCP 对水果和蔬菜的影响,作为研究乙烯在成熟和衰老中的作用的工具,以及作为一种保持产品质量的技术。它讨论了苹果产业对 1-MCP 的快速采用,并探讨了其对其他产品的潜力,表明需要进一步研究其在不同水果和蔬菜中的商业可行性。

化学和生化应用

芳基亚甲基亚呋喃酮与 C 和 N 亲核试剂的反应

(Kamneva, Anis’kova, & Egorova, 2018)本综述系统整理了芳基亚甲基衍生物与各种亲核试剂反应的数据,证明了反应方向依赖于初始试剂的结构和反应条件。它重点介绍了广泛化合物的合成,提供了对这些化学反应在开发新物质(可能与探索新型 CNS 作用药物或抗菌剂相关)方面的多功能性的见解。

CNS 作用药物和抗菌剂的潜力

可能成为合成新型中枢神经系统 (CNS) 作用药物来源的功能化学基团 (Saganuwan, 2017)本综述确定了可能导致 CNS 活性的杂环中的功能化学基团,强调了氮、硫和氧等杂原子的重要性。它讨论了吡啶斯的明和奎宁等化合物,重点介绍了酮-烯醇互变异构和手性胺在合成生物活性化合物中的作用,可能指导对新型 CNS 药物或抗菌物质的研究。

安全和危害

未来方向

属性

IUPAC Name |

1-cyclopropyl-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-11-3-2-6-17-15(11)18-7-8-19-16(22)12-9-14(21)20(10-12)13-4-5-13/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,17,18)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSWAFOVLFHBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCNC(=O)C2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)